4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCJBDMSRJDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 4 3 Fluorophenyl 2 Methyl 1,3 Thiazole Core and Its Analogs
Classical and Green Synthesis Routes for Thiazole (B1198619) Rings
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions and innovative green chemistry approaches being developed over the years. These methods provide the foundational chemistry for the synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.
Hantzsch Thiazole Synthesis and Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906) with thioacetamide (B46855).
The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.
Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and the environmental footprint of the process. nih.gov These modifications include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times. nih.gov Furthermore, the development of solvent-free reaction conditions and the use of solid-supported catalysts are key aspects of green chemistry adaptations of this classical reaction. asianpubs.org For instance, one-pot multicomponent procedures under conventional heating or ultrasonic irradiation using reusable catalysts like silica-supported tungstosilisic acid have been developed for the synthesis of Hantzsch thiazole derivatives. nih.gov
Table 1: Comparison of Classical and Modern Hantzsch Thiazole Synthesis Conditions
| Feature | Classical Hantzsch Synthesis | Modern Adaptations |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Solvents | Typically organic solvents (e.g., ethanol) | Solvent-free conditions, green solvents (e.g., water) |
| Catalysts | Often uncatalyzed or base-catalyzed | Solid-supported catalysts, reusable catalysts |
| Yields | Variable, can be moderate | Generally improved yields |
| Environmental Impact | Higher, due to solvent use and energy consumption | Lower, aligns with green chemistry principles |
Multicomponent Reactions for Thiazole Framework Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like thiazoles. researchgate.net Various MCRs have been developed for the synthesis of the thiazole framework, providing a convergent and diversity-oriented synthetic strategy. researchgate.net
For instance, a three-component reaction involving primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can be employed to construct diversely substituted thiazole derivatives. researchgate.net While not a direct route to this compound, these MCRs highlight the potential for rapid library synthesis of related analogs. Green chemistry principles are often integrated into MCRs, with many procedures being performed under solvent-free conditions or in environmentally benign solvents like water. organic-chemistry.org
Cyclization Strategies for 1,3-Thiazole Formation
Beyond the Hantzsch synthesis, various other cyclization strategies have been developed for the formation of the 1,3-thiazole ring. These methods often involve the construction of a key intermediate that undergoes a subsequent ring-closing reaction.
One such strategy involves the cyclization of thioamides with α-diazoketones, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), to yield 2,4-disubstituted thiazoles. nih.gov This metal-free approach offers mild reaction conditions and a broad substrate scope. nih.gov Another approach involves the base-catalyzed cyclization of 2-oxo-2-(amino)ethanedithioates with α-haloketones, which can provide regioselective access to either 2,4- or 2,5-disubstituted thiazoles. organic-chemistry.orgbohrium.com
Regioselective Synthesis of 4-Aryl-2-methyl-1,3-thiazoles and Related Structures
The regioselective synthesis of 4-aryl-2-methyl-1,3-thiazoles is crucial for obtaining the desired isomer, this compound, without the formation of its 5-aryl isomer. The Hantzsch synthesis is inherently regioselective in this regard. The reaction between an α-haloketone (possessing the aryl group) and a thioamide (providing the 2-substituent) unambiguously determines the substitution pattern of the resulting thiazole.
Specifically, the reaction of 2-bromo-1-(3-fluorophenyl)ethan-1-one with thioacetamide will exclusively yield this compound. The carbon atom of the carbonyl group in the α-haloketone becomes the C4 of the thiazole ring, while the carbon of the thioamide becomes the C2.
Recent research has focused on developing one-pot, regioselective syntheses of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions, which further underscores the control that can be achieved in thiazole synthesis. researchgate.net
Advanced Synthetic Techniques for Fluorophenyl and Methyl Substitutions
The introduction of a fluorophenyl group, particularly at the 4-position of the thiazole ring, is typically achieved by starting with a correspondingly substituted α-haloketone, such as 2-bromo-1-(3-fluorophenyl)ethan-1-one. The synthesis of such precursors can be accomplished through the bromination of 3-fluoroacetophenone.
Advanced methods for the introduction of fluorine or fluorinated groups onto aromatic rings are an active area of research and can be relevant for the synthesis of analogs. These methods include nucleophilic and electrophilic fluorination reactions, as well as transition-metal-catalyzed cross-coupling reactions.
The methyl group at the 2-position of the thiazole ring is readily introduced by using thioacetamide as the thioamide component in the Hantzsch synthesis.
Derivatization Strategies for Structural Exploration of the Thiazole Moiety
Once the this compound core is synthesized, further structural exploration can be achieved through various derivatization strategies. The thiazole ring is amenable to a range of chemical transformations, allowing for the introduction of additional functional groups and the synthesis of a diverse library of analogs.
One common derivatization approach is the functionalization of the C5 position of the thiazole ring. This can be achieved through electrophilic substitution reactions, although the electron-withdrawing nature of the thiazole ring can sometimes necessitate harsh reaction conditions. More modern approaches involve directed C-H activation/functionalization, which can provide a more efficient and regioselective means of introducing substituents at the C5 position. nagoya-u.ac.jp
Another strategy involves the modification of the existing substituents. For example, if a precursor with a different functional group at the 2- or 4-position is synthesized, this group can be chemically transformed into the desired methyl or 3-fluorophenyl group, respectively.
Table 2: Potential Derivatization Reactions for this compound
| Position | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |
| C5 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |
| C5 | Nitration | HNO₃/H₂SO₄ | Nitro |
| C5 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl |
| C5 | C-H Arylation | Aryl halide, Palladium catalyst | Aryl |
| Methyl group (C2) | Oxidation | Oxidizing agents | Carboxylic acid |
| Fluorophenyl group (C4) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (if activated) | Various functional groups |
Advanced Spectroscopic and Structural Elucidation of 4 3 Fluorophenyl 2 Methyl 1,3 Thiazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
High-Resolution NMR spectroscopy is an essential tool for the unambiguous structural assignment of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. Analysis of ¹H and ¹³C NMR spectra, supported by 2D NMR techniques like COSY and HSQC, allows for the precise mapping of proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the thiazole (B1198619) ring proton, and the protons of the 3-fluorophenyl ring. The methyl protons at the C2 position of the thiazole ring would likely appear as a singlet in the aliphatic region. The single proton on the C5 position of the thiazole ring is expected to resonate as a singlet in the aromatic region, with its chemical shift influenced by the adjacent sulfur atom and the phenyl ring. nih.gov For related 4-fluorophenyl-thiazole derivatives, this thiazole proton signal appears between 6.22 and 7.50 ppm. nih.gov The 3-fluorophenyl group will present a more complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The carbon of the methyl group will appear at a high field. For the thiazole ring, signals for C2, C4, and C5 are expected in distinct regions. In similar fluorophenyl-based thiazoles, these signals have been assigned to chemical shift values of 168.3–170.6 ppm (C2), 148.8–160.9 ppm (C4), and 101.8–104.5 ppm (C5). nih.gov The carbons of the 3-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. A large one-bond coupling constant (¹J_CF_) is expected for the carbon directly attached to the fluorine atom, while smaller two-bond (²J_CF_) and three-bond (³J_CF_) couplings will be observed for the ortho and meta carbons, respectively. nih.gov
Expected ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| CH₃ | ~2.5 | ~19 | Singlet |
| Thiazole C5-H | ~7.0 - 7.5 | ~102 - 115 | Singlet |
| Thiazole C2 | - | ~165 - 170 | Quaternary Carbon |
| Thiazole C4 | - | ~149 - 160 | Quaternary Carbon |
| Fluorophenyl C1' | - | ~130 - 135 (d, J≈7-9 Hz) | Quaternary Carbon, ³J_CF_ coupling |
| Fluorophenyl C2' | ~7.5 - 7.8 | ~113 - 117 (d, J≈21-23 Hz) | Doublet of doublets, ²J_CF_ coupling |
| Fluorophenyl C3' | - | ~161 - 164 (d, J≈245 Hz) | Quaternary Carbon, ¹J_CF_ coupling |
| Fluorophenyl C4' | ~7.0 - 7.2 | ~122 - 126 (d, J≈3 Hz) | Triplet of doublets, ⁴J_CF_ coupling |
| Fluorophenyl C5' | ~7.4 - 7.6 | ~130 - 131 (d, J≈8 Hz) | Doublet of triplets, ³J_CF_ coupling |
Note: The chemical shifts and coupling constants (J) are approximate values based on analogous structures and general NMR principles. 'd' denotes a doublet.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pathways. For this compound (C₁₀H₈FNS), High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+•). nih.gov
The molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the compound's monoisotopic mass. The presence of sulfur would also give rise to a characteristic isotopic pattern, with a smaller [M+2]+• peak approximately 4.4% of the intensity of the molecular ion peak, due to the natural abundance of the ³⁴S isotope.
The fragmentation of the molecular ion under electron ionization (EI) conditions would likely proceed through several key pathways. Common fragmentation modes for thiazole derivatives involve the cleavage of the thiazole ring. sapub.org Plausible fragmentation could include the loss of a methyl radical (•CH₃) from the C2 position or the cleavage of the bond between the phenyl ring and the thiazole ring. Further fragmentation could involve the breakdown of the heterocyclic ring system, potentially losing acetonitrile (B52724) (CH₃CN) or thiocyanate (B1210189) (SCN) fragments.
Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|
| 193 | [M]+• (Molecular Ion) |
| 178 | [M - CH₃]+ (Loss of methyl radical) |
| 121 | [C₆H₄F-C≡S]+ (Cleavage of thiazole ring) |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not documented in the searched literature, insights can be drawn from crystal structures of similar derivatives. cardiff.ac.uk
It is expected that both the thiazole and the 3-fluorophenyl rings would be largely planar. A key conformational feature would be the dihedral angle between the planes of these two aromatic rings. In many related structures, this angle is non-zero, indicating a twisted conformation to minimize steric hindrance. nih.gov
In the crystal lattice, intermolecular interactions would play a crucial role in the molecular packing. Potential interactions could include weak C-H···N or C-H···S hydrogen bonds involving the thiazole ring. Furthermore, π–π stacking interactions between adjacent phenyl and/or thiazole rings are commonly observed in such aromatic systems and would contribute to the stability of the crystal structure. nih.gov The fluorine atom could also participate in weak C-H···F interactions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov
The IR spectrum of this compound would exhibit several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of structural information. Characteristic aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The C=N stretching vibration of the thiazole ring is also expected in this region. nih.gov A strong absorption band corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range. Additionally, characteristic vibrations of the thiazole ring are expected in the region of 1068–692 cm⁻¹. nih.gov
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Thiazole Ring C=N Stretch | 1620 - 1550 |
| C-F Stretch | 1250 - 1000 |
Structure Activity Relationship Sar Studies of 4 Aryl 2 Methyl 1,3 Thiazole Derivatives
Impact of Fluorine Substitution on Biological Efficacy and Ligand-Target Interactions
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. The presence of a fluorine atom, such as in 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, can significantly influence the molecule's biological efficacy and its interaction with target proteins.
Fluorine's high electronegativity can alter the electronic properties of the aryl ring, affecting its interaction with the target's binding site. This can lead to enhanced binding affinity through various non-covalent interactions, including dipole-dipole, ion-dipole, and hydrogen bonds. The substitution of a hydrogen atom with a fluorine atom can also increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance its bioavailability. mdpi.com
Research on related thiazole (B1198619) derivatives has demonstrated the positive impact of fluorine substitution. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, it was observed that the presence of an electron-withdrawing group at the para-position of the phenyl ring contributed to good antibacterial activity. nih.gov This suggests that the electronic effects of halogen substituents, including fluorine, can be beneficial for the biological activity of 4-arylthiazoles.
Table 1: Physicochemical Properties Influenced by Fluorine Substitution
| Property | Impact of Fluorine Substitution | Potential Biological Consequence |
|---|---|---|
| Lipophilicity | Generally increases | Enhanced membrane permeability and bioavailability |
| Electronic Nature | Strong electron-withdrawing effect | Altered pKa, modified ligand-target interactions |
| Metabolic Stability | Can block sites of metabolism | Increased half-life and duration of action |
| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) | Increased potency and selectivity |
Influence of the Methyl Group at Position 2 on the Pharmacological Profile
The methyl group at the 2-position of the thiazole ring in this compound is not merely a simple substituent but plays a significant role in defining the molecule's pharmacological profile. Its influence can be attributed to several factors, including steric, electronic, and metabolic effects.
Electronically, the methyl group is a weak electron-donating group, which can subtly influence the electron density of the thiazole ring. This, in turn, can affect the strength of interactions with the target protein. Studies on related heterocyclic compounds have shown that even small changes in the electronic nature of substituents can lead to significant differences in biological activity.
Metabolically, the methyl group can influence the compound's stability. It may serve as a site for oxidative metabolism by cytochrome P450 enzymes. Alternatively, its presence might sterically hinder the metabolism of other parts of the molecule, thereby increasing its half-life.
While direct SAR studies comparing the 2-methyl group with other substituents for this compound are not extensively detailed in the provided search results, research on other 4-arylthiazole derivatives highlights the importance of the substituent at the 2-position. For instance, in a series of 2-amino-4-phenyl-1,3-thiazole derivatives, modifications at the 2-amino group led to compounds with varying antimicrobial and anticancer activities, underscoring the significance of this position in determining the biological outcome. researchgate.net
Table 2: Potential Roles of the 2-Methyl Group in 4-Aryl-2-methyl-1,3-thiazole Derivatives
| Feature | Influence of the 2-Methyl Group |
|---|---|
| Steric Hindrance | Can dictate the preferred conformation and orientation in a binding site. |
| Electronic Effects | Acts as a weak electron-donating group, modulating the electronics of the thiazole ring. |
| Metabolic Stability | Can be a site for metabolism or can sterically shield other parts of the molecule from metabolic enzymes. |
| Lipophilicity | Contributes to the overall lipophilicity of the molecule, affecting solubility and permeability. |
Positional Isomerism of Fluorophenyl Moiety and its Implications for Activity
The position of the fluorine atom on the phenyl ring in 4-aryl-2-methyl-1,3-thiazole derivatives is a critical determinant of their biological activity. The seemingly subtle shift of the fluorine from the ortho, to the meta, to the para position can result in significant changes in the compound's three-dimensional shape, electronic distribution, and ability to interact with its biological target. This phenomenon, known as positional isomerism, has profound implications for a drug's efficacy and selectivity.
In the case of this compound, the fluorine is in the meta position. This specific placement will dictate the molecule's dipole moment and its potential to form specific hydrogen bonds or other electrostatic interactions within a receptor's binding pocket. A change to the ortho or para position would alter these properties.
For example, a study on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which are dopamine (B1211576) transporter (DAT) inhibitors, demonstrated the importance of the fluorine position. The para-fluorophenyl substitution was found to be optimal for high-affinity binding to DAT. nih.gov Similarly, in a series of 2-aminothiazole (B372263) derivatives, the position of a bromo substituent on the phenyl ring had a pronounced effect on antimycobacterial activity, with the order of activity being para > meta > ortho. mdpi.com
These examples, while not directly on this compound, strongly suggest that the position of the fluorine atom is a key factor in its biological activity. The meta-position in the target compound likely confers a specific set of physicochemical properties that are advantageous for its particular biological target. Any change in this position would necessitate a re-evaluation of its pharmacological profile.
Table 3: Comparison of Physicochemical Properties of Fluorophenyl Isomers
| Isomer Position | Potential Impact on Molecular Properties |
|---|---|
| Ortho (2-Fluoro) | Can induce steric hindrance, affecting the planarity between the phenyl and thiazole rings. May participate in intramolecular hydrogen bonding. |
| Meta (3-Fluoro) | Alters the electronic distribution of the phenyl ring, affecting its dipole moment and electrostatic interactions. |
| Para (4-Fluoro) | Has a strong electronic influence on the entire phenyl ring due to resonance effects. Often leads to the most significant changes in pKa and reactivity. |
Substituent Effects on the Aryl Ring at Position 4 of the Thiazole Core
The nature and position of substituents on the aryl ring at the 4-position of the thiazole core are pivotal in modulating the biological activity of this class of compounds. The 3-fluorophenyl group in this compound is just one example of the vast chemical space that can be explored at this position. The electronic and steric properties of these substituents directly influence how the molecule interacts with its biological target.
Structure-activity relationship (SAR) studies on various 4-arylthiazole derivatives have consistently shown that modifications to the 4-aryl moiety lead to significant changes in potency and selectivity. For instance, in a study of 4-phenylthiazole (B157171) analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that electron-donating groups on the phenyl ring were generally well-tolerated by both enzymes. nih.gov Conversely, research on 4-(4-bromophenyl)-thiazol-2-amine derivatives indicated that electron-withdrawing groups at the para-position of the phenyl ring were beneficial for antibacterial activity. nih.gov This highlights that the optimal substituent for the 4-aryl ring is highly dependent on the specific biological target.
Table 4: Influence of Substituent Properties on the 4-Aryl Ring
| Substituent Property | Effect on Biological Activity | Example |
|---|---|---|
| Electronic Nature (Electron-donating vs. Electron-withdrawing) | Can significantly alter binding affinity depending on the electronic environment of the target's active site. | Electron-donating groups favored for sEH/FAAH inhibition nih.gov; electron-withdrawing groups for antibacterial activity. nih.gov |
| Steric Bulk | Can either enhance binding through increased surface contact or cause steric clashes that reduce affinity. | The overall 3D shape is crucial for potent FAAH inhibition. nih.gov |
| Lipophilicity/Hydrophilicity | Affects solubility, membrane permeability, and can contribute to hydrophobic interactions within the binding pocket. | The addition of polar groups can improve aqueous solubility. |
| Hydrogen Bonding Capacity | The presence of hydrogen bond donors or acceptors can lead to specific, high-affinity interactions with the target. | Hydroxyl substituents on the phenyl ring were found to be more effective than other groups in certain anticancer benzothiazoles. globalresearchonline.net |
Scaffold Diversity and Bioisosteric Replacements in Thiazole-Based Drug Discovery
While the 4-aryl-2-methyl-1,3-thiazole core is a valuable scaffold, medicinal chemists often explore scaffold diversity and bioisosteric replacements to optimize drug-like properties, circumvent patent limitations, or discover novel biological activities. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.
The thiazole ring itself can be replaced by other five-membered heterocycles. For example, oxazoles, where the sulfur atom of the thiazole is replaced by an oxygen atom, are common bioisosteres. In some instances, this replacement can lead to improved metabolic stability or altered selectivity profiles. Other potential bioisosteres for the thiazole ring include 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, and even pyridines. nih.govresearchgate.netnih.gov The choice of bioisostere depends on the specific interactions the thiazole ring makes with its target and the desired physicochemical properties of the final compound.
Scaffold hopping is another strategy employed to move from a known active scaffold to a novel one while retaining the key pharmacophoric features. This can lead to the discovery of new chemical series with improved properties. For 4-aryl-2-methyl-1,3-thiazole derivatives, this could involve replacing the thiazole ring with a completely different heterocyclic system that can still present the aryl and methyl groups in a similar spatial orientation. nih.gov This approach has been successfully used to develop novel anticancer agents from flavonoid natural products. nih.gov
The exploration of scaffold diversity and bioisosteric replacements is a powerful tool in drug discovery. For the this compound chemical series, such strategies could lead to the identification of next-generation compounds with enhanced therapeutic potential.
Table 5: Common Bioisosteric Replacements for the Thiazole Ring
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| 1,3-Thiazole | 1,3-Oxazole | Similar size and shape; oxygen is less prone to oxidation than sulfur. |
| 1,3-Thiazole | 1,2,4-Oxadiazole | Can mimic the hydrogen bonding and dipole characteristics of the thiazole. researchgate.net |
| 1,3-Thiazole | 1,3,4-Thiadiazole | Retains the sulfur atom which may be important for certain interactions, but alters the position of the nitrogen atoms. nih.gov |
| 1,3-Thiazole | Pyridine | A six-membered aromatic ring that can present substituents in a similar spatial arrangement. |
Computational Chemistry and Molecular Modeling for 4 3 Fluorophenyl 2 Methyl 1,3 Thiazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a vital outcome of quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.net The MEP map uses a color-coded surface to visualize regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue areas denote positive potential, which are electron-deficient and susceptible to nucleophilic attack. For thiazole-containing compounds, MEP analysis helps identify the most reactive sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor's active site. researchgate.netmdpi.com This visual guide is instrumental in understanding and predicting the non-covalent binding modes of the molecule.
Molecular Docking Simulations for Target Identification and Ligand-Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. impactfactor.org It is widely used to screen virtual libraries of compounds against a specific biological target and to predict the binding affinity and interaction patterns of a ligand within the active site of a protein. For derivatives of the 4-(3-fluorophenyl)-2-methyl-1,3-thiazole scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. semanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are critical for biological activity. researchgate.net
| Thiazole Derivative Class | Protein Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| Thiazole-Schiff base derivatives | Lanosterol (B1674476) 14α-demethylase (Antifungal) | Identified strong binding affinities, with interactions involving hydrogen bonding and π–π stacking. | researchgate.net |
| 2,4-disubstituted thiazoles | Tubulin (Anticancer) | Predicted binding modes at the colchicine (B1669291) binding site, explaining the mechanism of tubulin polymerization inhibition. | nih.gov |
| Hybrid chalcone (B49325)–thiazole derivatives | DNA gyrase B (Antibacterial) | Predicted binding energies and interactions that guided the design of potent inhibitors. | nih.gov |
| Thiazole Clubbed Pyridine Scaffolds | SARS-CoV-2 Main Protease (Mpro) | Demonstrated successful binding to the main protease, suggesting potential antiviral properties. | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Stability of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-receptor complex. semanticscholar.org For thiazole derivatives, MD simulations are performed on the complexes predicted by docking to validate their stability. nih.govmdpi.com By calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess whether the ligand remains stably bound within the active site and identify which parts of the complex are flexible or rigid. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma By developing a QSAR model, it becomes possible to predict the activity of newly designed, unsynthesized compounds. physchemres.org For thiazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for activity against various targets, such as the human adenosine (B11128) A3 receptor. nih.gov These models use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to build a predictive equation, which then guides the rational design of new analogues with enhanced potency. nih.gov
| QSAR Method | Target/Activity | Statistical Parameters | Key Descriptors | Reference |
|---|---|---|---|---|
| Genetic Function Algorithm (GFA) | Human adenosine A3 receptor antagonists | Explained Variance: 77.7%, Predicted Variance (LOO): 70.0% | Jurs descriptors, partial moment of inertia, steric volume | nih.gov |
| Multiple Linear Regression (MLR) | PIN1 Inhibitors | R² = 0.76, R²cv = 0.63, R²test = 0.78 | Molar refractivity (MR), LogP, ELUMO | imist.ma |
| Artificial Neural Network (ANN) | PIN1 Inhibitors | R² = 0.98, R²cv = 0.99, R²test = 0.98 | Not specified | imist.ma |
Mechanistic Investigations of Biological Activities of Thiazole Compounds with Fluorophenyl and Methyl Moieties
Mechanisms of Antimicrobial Action
Thiazole (B1198619) derivatives exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. Their efficacy stems from multiple mechanisms of action that disrupt essential cellular processes, from enzymatic functions to structural integrity. The presence of fluorophenyl and methyl groups often enhances the ability of these compounds to penetrate microbial cells and interact with specific molecular targets.
Inhibition of Bacterial and Fungal Enzymes (e.g., Topoisomerase IV, D-Alanyl-D-Alanine Ligase, Dihydrofolate Reductase, DNA gyrase B)
A primary strategy by which thiazole-based antimicrobials exert their effect is through the inhibition of essential microbial enzymes that have no close homologs in human cells, offering a degree of selective toxicity.
DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are type IIA topoisomerases crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process vital for DNA compaction and replication initiation. Many thiazole derivatives have been identified as potent inhibitors of the ATPase activity associated with the GyrB subunit. By binding to the ATP-binding site on GyrB, these compounds prevent the conformational changes necessary for DNA cleavage and re-ligation, leading to a cessation of DNA replication and ultimately, bacterial cell death. Molecular docking studies have shown that thiazole scaffolds can fit snugly into the ATP-binding pocket of GyrB, establishing critical interactions. Given the high structural similarity between DNA gyrase and topoisomerase IV, many thiazole-based GyrB inhibitors also demonstrate inhibitory activity against the corresponding ParE subunit of topoisomerase IV, broadening their antibacterial spectrum.
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which produces tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR starves the cell of these vital building blocks, halting growth. Research has demonstrated that hybrid molecules combining thiazole, pyrazole (B372694), and thiophene (B33073) scaffolds can act as potent DHFR inhibitors. nih.govacs.org For instance, certain thiophenyl-pyrazolyl-thiazole hybrids have shown remarkable inhibitory effects against Mycobacterium tuberculosis DHFR, with IC50 values comparable to or better than the conventional drug trimethoprim. nih.gov The thiazole ring in these hybrids often mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate, allowing it to bind effectively to the enzyme's active site. researchgate.net
D-Alanyl-D-Alanine Ligase: This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It catalyzes the ATP-dependent ligation of two D-alanine residues to form the D-Ala-D-Ala dipeptide, a key building block of the peptidoglycan precursor. While inhibition of this ligase is a validated antibacterial strategy, as exemplified by the antibiotic D-cycloserine, specific inhibitory activity by thiazole derivatives containing fluorophenyl and methyl moieties is not as extensively documented in the current literature. nih.govresearchgate.net However, the exploration of novel scaffolds, including thiazoles, against this target remains an active area of research.
Fungal Enzymes: In fungi, thiazole derivatives have been shown to target enzymes critical for cell membrane integrity. One such enzyme is lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Molecular docking studies suggest that some 2,4-disubstituted-1,3-thiazole derivatives can act as non-competitive inhibitors of CYP51, interfering with the substrate's access to the catalytic site and thereby disrupting ergosterol production. This leads to a compromised cell membrane and fungal cell death.
Table 1: Inhibitory Activity of Selected Thiazole Derivatives against Microbial Enzymes
Compound Class Target Enzyme Organism Observed Activity (IC50/MIC) Reference Thiophenyl-pyrazolyl-thiazole hybrid (4c) Dihydrofolate Reductase (DHFR) Mycobacterium tuberculosis IC50 = 4.21 µM acs.org Thiophenyl-pyrazolyl-thiazole hybrid (6b) Dihydrofolate Reductase (DHFR) Mycobacterium tuberculosis IC50 = 5.70 µM acs.org 2,4-disubstituted 1,3-thiazole Lanosterol 14α-demethylase (CYP51) Candida sp. Predicted via docking to be non-competitive inhibitors nih.gov Thiazolyl-triazole Schiff base DNA Gyrase Listeria monocytogenes Potent inhibition predicted by docking acs.org
Disruption of Microbial Cell Membrane Integrity
The microbial cell membrane is a critical barrier that maintains cellular homeostasis. Thiazole derivatives often possess an amphiphilic character, with both hydrophobic and hydrophilic regions. mdpi.com This property facilitates their insertion into the lipid bilayer of bacterial and fungal cell membranes. The incorporation of these foreign molecules disrupts the membrane's structural integrity and fluidity. This disruption can lead to increased membrane permeability, the leakage of essential intracellular components such as ions and metabolites, and the dissipation of vital ion gradients. Ultimately, this loss of membrane integrity results in cell death. The presence of a lipophilic fluorophenyl group can enhance this activity by promoting easier partitioning into the lipid membrane. ontosight.ai
Interactions with Microbial Bionucleophiles and Regulatory Proteins
Beyond inhibiting metabolic enzymes, thiazole compounds can interfere with other critical cellular machinery, such as regulatory proteins involved in cell division. A key target in this regard is the FtsZ protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. mdpi.com Certain thiazole orange derivatives have been identified as potent inhibitors of FtsZ function. nih.govnih.gov These compounds disrupt the dynamic assembly of FtsZ and the formation of the Z-ring, often by stimulating FtsZ polymerization in an uncontrolled manner. nih.govnih.gov This aberrant polymerization prevents the formation of a functional Z-ring, thereby blocking cell division and leading to cell filamentation and eventual lysis. nih.gov This mechanism represents a promising avenue for developing new antibiotics with a novel mode of action.
Mechanisms of Anticancer Activity
The structural versatility of thiazole derivatives has also been harnessed to develop potent anticancer agents. These compounds can selectively target cancer cells through various mechanisms, including the induction of programmed cell death and interference with the machinery of DNA replication.
Induction of Apoptosis and Modulation of Reactive Oxygen Species Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents work by triggering this intrinsic suicide program in tumor cells. Thiazole derivatives have been shown to be effective inducers of apoptosis. For example, studies on 1,3-thiazole incorporated phthalimide (B116566) derivatives have demonstrated their ability to activate caspases, the key executioner enzymes in the apoptotic cascade.
A common mechanism linked to apoptosis induction is the modulation of intracellular reactive oxygen species (ROS). Cancer cells often exist in a state of elevated oxidative stress, making them vulnerable to further increases in ROS levels. Some thiazole-based compounds can exacerbate this stress by promoting the generation of ROS. This surge in ROS can damage cellular components like lipids, proteins, and DNA, and trigger the mitochondrial (or intrinsic) pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to cell death.
Interference with DNA Replication and Intercalation
DNA is a primary target for many anticancer drugs. Thiazole derivatives can interfere with DNA replication and function through several mechanisms:
DNA Intercalation and Groove Binding: The planar aromatic structure of many thiazole compounds allows them to intercalate between the base pairs of the DNA double helix. This insertion distorts the helical structure, creating a physical barrier that obstructs the processes of DNA replication and transcription, which are carried out by DNA and RNA polymerases, respectively. Alternatively, some derivatives may bind to the minor or major grooves of the DNA helix. Both modes of binding can effectively inhibit the cellular processes that rely on DNA as a template. Spectroscopic studies, such as UV-Vis titration, have been used to confirm the binding of thiazole derivatives to DNA and to calculate their binding affinities.
Inhibition of Topoisomerases: Topoisomerases are enzymes that resolve the topological problems of DNA, such as supercoiling, that arise during replication and transcription. Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes. Several thiazole-based compounds have been identified as potent inhibitors of human topoisomerases, particularly topoisomerase II. These drugs, often referred to as "topoisomerase poisons," stabilize the transient covalent complex formed between the enzyme and the DNA strand. This stabilization prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of permanent double-strand breaks. These breaks are highly cytotoxic and trigger apoptotic cell death. The ability of compounds like 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone to cause changes in nucleus morphology suggests a mechanism involving the induction of such genetic instability. nih.gov
Table 2: DNA Interaction and Topoisomerase Inhibition by Thiazole Derivatives
Compound Class Mechanism Target Key Finding Reference Pyrano[2,3-d]thiazole derivative DNA Intercalation & Enzyme Inhibition Calf-Thymus DNA (CT-DNA) & Topoisomerase II Strong binding to CT-DNA via intercalation; potent Topo II inhibitor. Thiazolo[3,2-a]pyrimidine derivative (4c) Enzyme Inhibition Topoisomerase II Potent inhibition with IC50 = 0.23 µM. Induced cell cycle disruption. 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) Induction of Genetic Instability DNA High antiproliferative activity (IC50 = 0.57 µM in HL-60 cells); causes changes in nucleus morphology. mdpi.com
Inhibition of Key Cancer-Related Molecular Targets
Thiazole derivatives bearing fluorophenyl and methyl groups have been investigated for their potential to interact with and inhibit a wide array of molecular targets implicated in cancer progression. The unique electronic properties of the fluorine atom, combined with the steric and electronic effects of the methyl group on the thiazole scaffold, contribute to their binding affinity and inhibitory potential against various enzymes and proteins crucial for cancer cell survival and proliferation.
PARP1: While not a thiazole, the compound Talazoparib (BMN 673), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, incorporates key structural motifs including fluorophenyl and methyl groups. nih.gov Its structure, (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one, demonstrates excellent potency, inhibiting PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM, respectively. nih.gov This highlights the favorable contribution of these moieties in binding to critical cancer targets.
EGFR Kinase: Certain pyrazolyl-thiazole derivatives have been developed as analogues of the kinase inhibitor dasatinib (B193332) and have shown inhibitory effects against Epidermal Growth Factor Receptor (EGFR). nih.gov The inhibition of EGFR, a key tyrosine kinase, blocks downstream signaling pathways that promote cell proliferation and survival. nih.govmostwiedzy.pl Research has shown that inhibiting EGFR can also lead to the destabilization and reduction of HDAC1 protein levels, suggesting a synergistic approach to cancer therapy. mostwiedzy.pl
Topoisomerase: Thiazole-based compounds have been identified as potent inhibitors of DNA topoisomerases. A series of thiazole-based stilbene (B7821643) analogs were evaluated for their activity against DNA topoisomerase IB (Top1). mdpi.com The compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole demonstrated potent Top1 inhibition, comparable to the well-known inhibitor camptothecin. mdpi.com Other novel thiazole derivatives have shown potential as topoisomerase II inhibitors, demonstrating strong cytotoxicity against liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.govresearchgate.net
IMPDH: Fluorine-substituted analogues of thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD) are potent inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH) type II, an isozyme that is predominant in neoplastic cells. nih.gov The binding of these analogues is comparable to that of TAD itself, showcasing the potential for fluorinated thiazole compounds to selectively target IMPDH II in cancer therapy. nih.gov IMPDH is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating tumor cells. researchgate.net
Sphingosine (B13886) Kinase: Thiazole derivatives have been shown to target sphingosine kinase 1 (SK1), an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P), which is involved in cancer cell growth and survival. drugbank.comnih.gov The SK1 inhibitor, SKi (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole), induces the proteasomal degradation of SK1 in various cancer cell lines, including prostate and breast cancer cells. drugbank.comnih.gov This action is mediated by ceramide as a consequence of the catalytic inhibition of SK1. drugbank.com
Tubulin Polymerization: The mechanism of action for some cytotoxic thiazole-peptide hybrids, such as tubulysins, involves the depolymerization of microtubules. nih.gov This disruption of tubulin polymerization arrests cells in the G2/M phase of the cell cycle, leading to apoptosis. This mode of action is a well-established strategy for many successful anticancer drugs. nih.gov
Tyrosine Kinase: In addition to specific kinases like EGFR, thiazole derivatives have shown broader inhibitory activity against protein tyrosine kinases. nih.gov For instance, certain novel 2,4-disubstituted-1,3-thiazole analogues demonstrated strong inhibitory effects on protein tyrosine kinase enzymes, suggesting their potential as effective anticancer drug candidates. nih.gov
HDAC: Hybrid molecules combining thiazole and peptide structures have been reported to act as histone deacetylase (HDAC) inhibitors. nih.gov One notable example is largazole, a thiazole peptidomimetic. nih.gov HDAC inhibitors represent a significant class of anticancer agents that function by altering the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. drugbank.com
Matrix Metalloproteinases (MMPs): An MMP-13 inhibitor containing a 4-fluorophenyl group on an oxazole (B20620) ring, 5-(4-{4-[4-(4-fluorophenyl)-1,3-oxazol-2-yl]phenoxy}phenoxy)-5-(2-methoxyethyl)-pyrimidine-2,4,6(1H,3H,5H)-trione, was found to inhibit breast cancer xenograft growth and reduce osteolytic damage in preclinical studies. nih.gov MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. nih.gov
BCL2 Family Proteins: Studies suggest that thiadiazole derivatives, which are structurally related to thiazoles, can inhibit B-cell lymphoma 2 (BCL2) family proteins. researchgate.net These proteins are key regulators of apoptosis, and their inhibition can lower the threshold for cell death, making them an attractive target for cancer therapy. nih.gov
Selective Cytotoxicity Towards Cancer Cell Lines
A significant attribute of many thiazole derivatives featuring fluorophenyl and methyl moieties is their ability to exert selective cytotoxic effects against cancer cells while showing lower toxicity towards normal cells. This selectivity is a critical factor in the development of effective chemotherapeutic agents.
Hybrid thiazole-amino acid derivatives have demonstrated moderate to strong cytotoxicities against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers. nih.gov Notably, several of these compounds displayed good cytotoxicity with low IC₅₀ values, comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov
In another study, thiazole-based stilbene analogs showed high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC₅₀ values in the micromolar range. mdpi.com Specifically, compounds (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole and (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole were the most potent, with IC₅₀ values of 0.78 µM and 0.62 µM against MCF-7 and HCT116 cells, respectively. mdpi.com
Furthermore, a novel pyrano[2,3-d]thiazole derivative exhibited strong cytotoxic effects against liver cancer (HepG-2) and breast cancer (MCF-7) cells, with IC₅₀ values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov Importantly, this compound showed significantly lower toxicity towards normal human lung fibroblast (WI-38) cells (IC₅₀ = 36.17 µg/mL) compared to the standard drug doxorubicin (B1662922) (IC₅₀ = 6.72 µg/mL), indicating a favorable selectivity index. nih.gov
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 | nih.gov |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | 0.78 | mdpi.com |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | >10 | mdpi.com |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | 0.62 | mdpi.com |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 | 33.67 | nih.gov |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 | 64.46 | nih.gov |
| Pyrano[2,3-d]thiazole derivative | HepG-2 | 14.05 (µg/mL) | nih.gov |
| Pyrano[2,3-d]thiazole derivative | MCF-7 | 17.77 (µg/mL) | nih.gov |
| Pyrano[2,3-d]thiazole derivative | WI-38 (Normal) | 36.17 (µg/mL) | nih.gov |
Mechanisms of Anti-inflammatory Activity
The thiazole nucleus is a key component in several established anti-inflammatory drugs, such as meloxicam (B1676189) and fentiazac. researchgate.net The incorporation of fluorophenyl and methyl groups onto this scaffold has been explored to develop new agents with potent anti-inflammatory effects, often acting through the modulation of key inflammatory pathways.
Modulation of Inflammatory Signaling Pathways (e.g., p38α MAPK/PDE-4 Inhibition)
A significant mechanism underlying the anti-inflammatory activity of these compounds is the dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). nih.govnih.gov The compound CBS-3595, N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide, though an imidazole (B134444) derivative, exemplifies the potent anti-inflammatory effects achievable with fluorophenyl and methyl groups. nih.govnih.gov This dual inhibition leads to a potent suppression of tumor necrosis factor-alpha (TNF-α) release, a key cytokine in the inflammatory cascade. nih.govnih.gov Clinical studies have demonstrated that this dual-inhibition strategy can synergistically attenuate excessive inflammatory responses. nih.gov
The p38α MAPK pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines. researchgate.net The binding of inhibitors containing a 4-fluorophenyl/pyridinyl motif to the ATP pocket of the p38α kinase has been well-described. researchgate.net Similarly, PDE4 enzymes are responsible for the degradation of cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. nih.gov Inhibition of PDE4 increases intracellular cAMP levels, which in turn suppresses the activity of immune cells and the production of inflammatory mediators. nih.govniscpr.res.in Thiazole-based PDE4 inhibitors like Tetomilast have been investigated for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD). nih.gov
Exploration of Other Noteworthy Biological Activities
Beyond their anticancer and anti-inflammatory properties, thiazole derivatives containing fluorophenyl and methyl groups exhibit a broad spectrum of other biological activities, making them a versatile scaffold in medicinal chemistry.
Antiviral: Thiazole derivatives have been noted for their antiviral activity, contributing to the wide range of therapeutic applications for this class of compounds. nih.govnih.gov
Antidiabetic: The thiazole scaffold has been incorporated into compounds designed to have antidiabetic properties. nih.govsigmaaldrich.com
Antitubercular: Several thiazole derivatives have been evaluated for their potential as antitubercular agents. nih.govsigmaaldrich.com
Anticonvulsant: The anticonvulsant effectiveness of novel thiazole derivatives has been demonstrated in various preclinical models. nih.govsigmaaldrich.comresearchgate.net
Antihypertensive: The potential of pyrazole-thiazole hybrids as antihypertensive agents has been a subject of investigation. sigmaaldrich.com
Anti-allergic & Antipsychotic: The broad pharmacological profile of thiazole derivatives includes reported anti-allergic and antipsychotic activities. researchgate.net
Anthelmintic: Thiazole derivatives have shown significant anthelmintic activity against adult earthworms (Pheretima posthuma), with some compounds demonstrating potency comparable to the standard drug mebendazole. niscpr.res.intsijournals.com This activity is particularly relevant given the rise of resistance to existing anthelmintic drugs. niscpr.res.in Fluoro benzothiazole (B30560) Schiff's bases have also been identified as promising anthelmintic agents. researchgate.net
Xanthine (B1682287) Oxidase Inhibition: A series of 2-(substituted benzylamino)-4-methyl-thiazole-5-carboxylic acid derivatives have been developed as potent inhibitors of xanthine oxidase. nih.gov This enzyme is a key target for the treatment of gout and hyperuricemia. nbuv.gov.ua These compounds were designed as structural analogues of febuxostat, a known thiazole-containing xanthine oxidase inhibitor. nih.govresearchgate.net
Immunomodulation: In addition to direct anti-inflammatory effects, related heterocyclic compounds with chlorophenyl and methyl groups have shown immunomodulatory activity. mdpi.com A pyrrole (B145914) derivative was found to significantly decrease the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1, indicating a selective modulation of cytokine profiles. mdpi.com
Development of Hybrid and Conjugate Molecules Incorporating the 4 3 Fluorophenyl 2 Methyl 1,3 Thiazole Scaffold
Design and Synthesis of Novel Thiazole (B1198619) Hybrid Structures
The synthesis of hybrid molecules involving the 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole core leverages established synthetic methodologies to link this key scaffold with other pharmacologically active heterocyclic systems. These hybrid structures are designed to interact with multiple biological targets or to enhance the potency and pharmacokinetic profile of the parent molecules.
Thiazole-Pyridine Hybrids: The synthesis of thiazole-pyridine hybrids often involves multi-step reaction sequences. A common strategy begins with the synthesis of a key intermediate, such as 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, through a [2+3]-cyclocondensation reaction. nih.gov This intermediate can then undergo a Claisen-Schmidt condensation with a substituted benzaldehyde, for instance, a fluorobenzaldehyde, to yield a propenone derivative. nih.gov This "enone" fragment serves as a versatile precursor for further modifications, including Michael additions and cyclization reactions to generate a diverse array of pyridine-thiazole hybrid molecules. nih.gov
Thiazole-Chalcone Hybrids: Thiazole-chalcone hybrids are typically synthesized via the Claisen-Schmidt condensation reaction. nih.gov This involves the base-catalyzed reaction between a substituted acetophenone, which can be a derivative of the this compound scaffold, and an appropriate aromatic aldehyde. nih.gov The resulting α,β-unsaturated ketone system of the chalcone (B49325) moiety is a key pharmacophore known for a wide range of biological activities. The incorporation of the this compound moiety is intended to modulate the electronic and steric properties of the chalcone, potentially leading to enhanced biological activity.
Thiazole-Triazole Hybrids: The construction of thiazole-triazole hybrids can be achieved through various synthetic routes. One common approach involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link a thiazole moiety with a triazole ring. This methodology offers high yields and regioselectivity. The synthesis of novel thiazole derivatives possessing a phenyl sulfonyl moiety has been explored as potential kinase inhibitors, demonstrating the utility of this hybrid class. nih.gov
Thiazole-Pyrazole Hybrids: The synthesis of thiazole-pyrazole hybrids often involves the reaction of a thiazole-containing chalcone with hydrazine (B178648) derivatives. The α,β-unsaturated ketone of the chalcone serves as a key building block for the construction of the pyrazole (B372694) ring. The reaction conditions can be controlled to yield either pyrazoline or pyrazole derivatives.
Thiazole-Isoindoline Hybrids: The synthesis of thiazole-isoindoline hybrids can be accomplished by reacting a suitable aminothiazole derivative with phthalic anhydride (B1165640) or its derivatives. This reaction leads to the formation of a phthalimide (B116566) moiety, which is the core structure of the isoindoline-1,3-dione system.
A summary of representative synthetic approaches for these hybrid structures is presented in the interactive table below.
| Hybrid Structure | Key Reaction | Starting Materials (General) |
| Thiazole-Pyridine | Claisen-Schmidt Condensation | Thiazole-ethanone derivative, Substituted benzaldehyde |
| Thiazole-Chalcone | Claisen-Schmidt Condensation | Thiazole-acetophenone derivative, Aromatic aldehyde |
| Thiazole-Triazole | Click Chemistry (CuAAC) | Azide-functionalized thiazole, Alkyne-functionalized triazole (or vice versa) |
| Thiazole-Pyrazole | Cyclocondensation | Thiazole-chalcone derivative, Hydrazine derivative |
| Thiazole-Isoindoline | Imidation | Aminothiazole derivative, Phthalic anhydride derivative |
Strategic Incorporation of the this compound Moiety into Larger Pharmacophores
The incorporation of the this compound moiety into larger pharmacophores is a deliberate strategy to leverage the unique physicochemical properties of this scaffold. The thiazole ring is a well-established pharmacophore present in numerous clinically approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets. The presence of the 3-fluorophenyl group is also of significant strategic importance.
Fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. The replacement of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the half-life of the compound. cambridgemedchemconsulting.com Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its interaction with target proteins. The use of a 3-fluorophenyl group, as opposed to other positional isomers, can be a result of structure-activity relationship (SAR) studies indicating optimal activity with this substitution pattern. tandfonline.com
The concept of bioisosteric replacement is central to the strategic use of the this compound moiety. In many instances, this scaffold can serve as a bioisostere for other aromatic or heteroaromatic systems. manchester.ac.uk For example, the thiazole ring can be considered a bioisostere of a phenyl ring, offering similar steric bulk but with different electronic properties and the potential for additional hydrogen bonding interactions. manchester.ac.uk The strategic replacement of a phenyl group with a 4-(3-Fluorophenyl)-thiazole can lead to improved potency, selectivity, and pharmacokinetic properties.
Chemoinformatics-Driven Design of Thiazole-Containing Combinatorial Libraries
Chemoinformatics plays a crucial role in the modern drug discovery process by enabling the rational design and virtual screening of large combinatorial libraries of compounds. For the this compound scaffold, chemoinformatic tools can be employed to design focused libraries with a high probability of containing biologically active molecules.
The process typically begins with the definition of a virtual library based on the core scaffold and a set of diverse building blocks that can be synthetically attached to it. These building blocks are selected based on their chemical diversity and their potential to interact with specific biological targets. Computational tools are then used to generate a large number of virtual compounds by combining the core scaffold with the selected building blocks.
Once the virtual library is generated, a variety of in silico screening methods can be applied to prioritize compounds for synthesis and biological evaluation. These methods include:
Pharmacophore Modeling: A pharmacophore model can be developed based on the known active compounds for a particular target. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. The virtual library can then be screened to identify compounds that match the pharmacophore model.
Molecular Docking: Molecular docking simulations can be used to predict the binding mode and affinity of the virtual compounds to a specific protein target. This allows for the identification of compounds that are likely to bind to the target with high affinity.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. researchgate.net This helps to identify compounds with favorable drug-like properties and to eliminate those with potential liabilities early in the discovery process.
The results of these in silico screening methods can be used to select a smaller, more manageable set of compounds for synthesis and experimental testing. This chemoinformatics-driven approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates. The design of thiazole-1,3,5-triazine derivatives as potential antimalarial agents targeting Pf-DHFR is a relevant example of this strategy. researchgate.net
The following table summarizes the key chemoinformatic approaches used in the design of thiazole-containing combinatorial libraries.
| Chemoinformatic Approach | Description | Application |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Virtual screening of libraries to find compounds with the desired pharmacophoric features. |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Prioritizing compounds based on their predicted binding affinity and mode of interaction. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Filtering out compounds with poor drug-like properties early in the design phase. |
| Virtual Library Design | Computational generation of large, diverse libraries of chemical structures. | Exploring a vast chemical space to identify novel and potent lead compounds. |
Future Directions and Emerging Research Avenues
Identification of Novel Biological Targets for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole Derivatives
While derivatives of the this compound core have shown promise in areas like cancer and inflammation, a vast landscape of potential biological targets remains to be explored. Future research will likely focus on screening these compounds against a broader and more diverse range of molecular targets to uncover new therapeutic applications.
One promising area is the investigation of their potential as enzyme inhibitors beyond the currently known targets. For instance, a novel series of fluorophenyl-based thiazoles has been synthesized and evaluated for their inhibitory potential against α-amylase, an enzyme implicated in diabetes management. Among the tested compounds, some demonstrated potent activity, suggesting the potential for developing new antidiabetic agents from this scaffold. nih.govnih.gov Further screening against other metabolic enzymes could reveal additional therapeutic opportunities.
In the realm of cancer research, while some derivatives have been investigated for their cytotoxic effects, the specific molecular targets often remain to be fully elucidated. Future studies could employ chemoproteomics and other target identification technologies to pinpoint the direct binding partners of these compounds within cancer cells. For example, some thiazole (B1198619) derivatives have been shown to target VEGFR-2, a key player in angiogenesis. mdpi.commdpi.com A deeper understanding of these interactions could lead to the development of more selective and potent anticancer agents. Furthermore, exploring their activity against kinases involved in inflammatory pathways, such as p38α, could open up new avenues for the treatment of inflammatory disorders. nih.gov
| Derivative Class | Investigated Target/Activity | Potential Future Targets |
| Hydrazinylthiazoles | α-Amylase inhibition nih.govnih.gov | Other metabolic enzymes (e.g., glucosidase, lipase), Kinases involved in metabolic signaling |
| Pyridinyl-propenones | Anticancer (general cytotoxicity) | Specific kinases (e.g., EGFR, BRAF), Apoptosis-related proteins (e.g., Bcl-2 family) |
| Pyrimidinylimidazo[2,1-b]thiazoles | p38α inhibition (anti-inflammatory) nih.gov | Other MAP kinases (e.g., JNK, ERK), Cyclooxygenases (COX-1/2) |
Advanced Computational and Artificial Intelligence-Driven Drug Design for Thiazole Scaffolds
The integration of advanced computational methods and artificial intelligence (AI) is set to revolutionize the design and discovery of novel this compound derivatives. These in silico approaches can significantly accelerate the identification of promising drug candidates, optimize their properties, and reduce the time and cost of preclinical development. intuitionlabs.ai
Molecular docking studies have already been employed to predict the binding interactions of these derivatives with their target proteins. impactfactor.org For instance, docking simulations can help to rationalize the structure-activity relationships observed in a series of compounds and guide the design of new analogs with improved binding affinity and selectivity. Future efforts will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a more dynamic and quantitative understanding of ligand-protein interactions.
| Computational/AI Technique | Application in Thiazole Drug Design | Potential Impact |
| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. impactfactor.org | Rational design of more potent and selective inhibitors. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of ligand-protein complexes over time. | Deeper understanding of binding mechanisms and conformational changes. |
| QSAR Modeling | Developing mathematical models to correlate chemical structure with biological activity. | Prediction of the activity of untested compounds. |
| Machine Learning (ADMET Prediction) | Predicting absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early identification of candidates with favorable drug-like properties. |
| Generative AI | Designing novel thiazole derivatives with desired multi-parameter optimization. drugtargetreview.com | Accelerated discovery of innovative drug candidates with improved efficacy and safety. |
Exploration of Unconventional Synthetic Methodologies for Thiazole Derivatives
The development of novel and efficient synthetic methods is crucial for expanding the chemical space of this compound derivatives and enabling the synthesis of more complex and diverse compound libraries. While traditional methods like the Hantzsch thiazole synthesis are well-established, future research will focus on more sustainable and unconventional approaches. bepls.com
Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives. researcher.liferesearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of thiazole-containing compounds. dpkmr.edu.inresearchgate.netjocpr.com For example, the synthesis of {5-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol} has been efficiently achieved using microwave irradiation. nih.gov Ultrasound-assisted synthesis is another green technique that can enhance reaction efficiency. mdpi.comnih.gov
Flow chemistry is another promising area that offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. nih.gov The development of continuous flow methods for the synthesis of the this compound core and its subsequent diversification would be a significant advancement. figshare.com
| Synthetic Methodology | Advantages for Thiazole Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. dpkmr.edu.inresearchgate.netjocpr.comnih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions, energy efficiency. mdpi.comnih.gov |
| Flow Chemistry | Improved safety, scalability, reproducibility, and process control. nih.govfigshare.com |
| Green Catalysis | Use of recyclable and environmentally friendly catalysts. researcher.liferesearchgate.net |
| Multicomponent Reactions | Increased efficiency by combining multiple synthetic steps into a single operation. nih.gov |
Deeper Elucidation of Molecular Mechanisms in Untapped Biological Contexts
A thorough understanding of the molecular mechanisms of action is paramount for the rational development of this compound derivatives as therapeutic agents. While initial studies may identify a compound's biological activity, future research must delve deeper to elucidate the precise molecular events that underpin these effects.
In the context of cancer, for example, it is not sufficient to know that a compound is cytotoxic. Future studies should investigate whether it induces apoptosis, necrosis, or autophagy, and identify the specific signaling pathways that are modulated. For instance, some thiazole derivatives have been shown to induce cell cycle arrest and apoptosis. mdpi.com A detailed analysis of the effects on key regulatory proteins, such as cyclins, cyclin-dependent kinases, and caspases, would provide a more complete mechanistic picture.
Furthermore, the exploration of these derivatives in untapped biological contexts, such as neurodegenerative diseases and metabolic disorders, is a promising avenue. For example, investigating their effects on pathways involved in neuroinflammation, protein aggregation, or insulin (B600854) signaling could lead to the discovery of novel treatments for these complex diseases. The anti-inflammatory properties of some fluorophenyl thiazole derivatives, demonstrated through the inhibition of p38α, suggest their potential in a range of inflammatory conditions beyond what has been currently explored. nih.gov
| Biological Context | Key Mechanistic Questions to Address |
| Cancer | Does the compound induce apoptosis, necrosis, or autophagy? Which specific signaling pathways are affected? Does it overcome drug resistance mechanisms? |
| Neurodegenerative Diseases | Can the compound cross the blood-brain barrier? Does it modulate neuroinflammatory pathways? Does it affect protein aggregation or neuronal survival? |
| Metabolic Disorders | How does the compound affect key metabolic enzymes and signaling pathways (e.g., AMPK, insulin signaling)? Does it improve glucose uptake or lipid metabolism? |
| Inflammatory Diseases | What is the broader impact on cytokine production and immune cell function beyond a single target like p38α? |
By pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound derivatives and pave the way for the development of new and effective medicines for a wide range of diseases.
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Suzuki Coupling Conditions
| Boronic Acid | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Fluorophenyl | Pd(PPh₃)₄ | 82 | 98 |
| 4-Methylphenyl | PdCl₂(dppf) | 78 | 95 |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Critical techniques include:
Q. Best Practices :
- Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns .
- Combine X-ray crystallography (SHELX refinement) for absolute configuration determination .
Advanced: How can X-ray crystallography challenges be addressed when determining fluorophenyl-thiazole derivatives?
Answer:
Challenges include crystal twinning and weak diffraction due to flexible substituents. Solutions:
- SHELX Software : Use SHELXL for high-resolution refinement and SHELXD for phase determination in twinned crystals .
- Cryocooling : Reduce thermal motion by cooling crystals to 100 K.
- Data Collection : Optimize exposure time (0.5–1.0 s/frame) to enhance signal-to-noise ratios for fluorine atoms .
Case Study : A fluorophenyl-thiazole analog required Hirshfeld surface analysis to resolve disorder in the thiazole ring .
Advanced: How do structural modifications at the 3-fluorophenyl or thiazole methyl group affect bioactivity?
Answer:
SAR studies reveal:
- 3-Fluorophenyl : Enhances lipophilicity (logP ~2.8) and CNS penetration.
- Methyl at C-2 : Reduces metabolic degradation (t₁/₂ increased from 2.1 to 4.3 hours) .
Q. Table 2: Substituent Effects on IC₅₀ (μM)
| Compound | Target (Enzyme) | IC₅₀ (μM) |
|---|---|---|
| 4-(3-Fluorophenyl) | Kinase A | 0.45 |
| 4-(4-Methylphenyl) | Kinase A | 1.2 |
| 2-Ethyl (vs. Methyl) | Kinase A | 0.78 |
Replace fluorine with chlorine reduces selectivity due to steric effects .
Advanced: How to resolve contradictions in reported biological activity data for fluorophenyl-thiazole analogs?
Answer:
Discrepancies often arise from assay variability (e.g., ATP concentration in kinase assays) or impurity profiles . Mitigation strategies:
- Standardize Assays : Use identical buffer conditions (e.g., 10 mM MgCl₂, pH 7.4).
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., apoptosis flow cytometry) .
Example : A compound showed IC₅₀ = 0.5 μM in a biochemical assay but required 5 μM in cells due to poor membrane permeability .
Basic: What are the key considerations in designing stability studies for fluorophenyl-thiazole compounds?
Answer:
- pH Stability : Test in buffers (pH 3–10) to identify hydrolysis-prone conditions (e.g., acidic degradation of the thiazole ring).
- Thermal Stability : Store at -20°C under argon; avoid prolonged exposure to >40°C .
- Light Sensitivity : Use amber vials to prevent photodegradation of the fluorophenyl group .
Advanced: What computational methods predict interaction mechanisms between fluorophenyl-thiazoles and biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Identify binding poses in kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol).
- MD Simulations (GROMACS) : Assess stability of ligand-protein interactions over 100 ns trajectories .
- QM/MM : Calculate electronic effects of fluorine substitution on binding affinity (e.g., σ-hole interactions) .
Validation : Compare with ITC (isothermal titration calorimetry) to confirm ΔH and ΔS values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
